molecular formula C10H12BrNO2 B064581 tert-Butyl 2-bromonicotinate CAS No. 168629-64-9

tert-Butyl 2-bromonicotinate

Cat. No. B064581
CAS RN: 168629-64-9
M. Wt: 258.11 g/mol
InChI Key: OUJNDKUAPNBGCN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl and bromo-functionalized compounds often involves atom transfer radical polymerization (ATRP) and nucleophilic substitution reactions. For example, poly(tert-butyl methacrylate) macrointermediates with a bromine atom end group have been synthesized using ATRP, demonstrating the feasibility of incorporating tert-butyl and bromo groups into complex molecules through controlled polymerization and subsequent functionalization steps (Yang et al., 2006).

Molecular Structure Analysis

Molecular structure and conformational analysis of tert-butyl and bromo-functionalized compounds can be achieved through various spectroscopic and computational methods. For instance, the crystal and molecular structure of certain tert-butyl and bromo-substituted compounds have been characterized using X-ray crystallography and density functional theory (DFT) analyses, providing insights into the spatial arrangement and electronic structure of these molecules (Çolak et al., 2021).

Chemical Reactions and Properties

tert-Butyl and bromo-functionalized compounds participate in a variety of chemical reactions, including C-N bond formations and bromination reactions. These reactions can lead to the synthesis of complex heterocyclic compounds and the modification of molecular frameworks, illustrating the chemical versatility of tert-butyl and bromo groups in organic synthesis (Sau et al., 2018).

Scientific Research Applications

Synthetic and Environmental Implications

  • Synthetic phenolic antioxidants (SPAs), which include compounds structurally related to tert-Butyl 2-bromonicotinate, play a crucial role in preventing oxidative reactions in industrial products, thereby extending their shelf life. Research into SPAs like 2,6-di-tert-butyl-4-methylphenol (BHT) highlights the importance of understanding the environmental occurrence, human exposure, and toxicity of these compounds. This knowledge is essential for developing novel SPAs with lower toxicity and environmental impact (Runzeng Liu & S. Mabury, 2020).

Bioseparation Processes

  • Three-phase partitioning (TPP) is an emerging non-chromatographic bioseparation technology that has seen application in the separation and purification of bioactive molecules from natural sources. This technique, which might involve solvents or compounds similar to tert-Butyl 2-bromonicotinate, is gaining attention for its efficiency, scalability, and eco-friendliness in the extraction of proteins, enzymes, plant oils, polysaccharides, and small molecule organic compounds (Jingkun Yan et al., 2018).

Methyl Tert-Butyl Ether (MTBE) Decomposition

  • Research on the decomposition of methyl tert-butyl ether (MTBE), a related compound, by adding hydrogen in a cold plasma reactor, provides insights into the potential for using advanced oxidation processes for environmental remediation. This study's findings may inform research on tert-Butyl 2-bromonicotinate, especially regarding its decomposition or transformation in environmental contexts (L. Hsieh et al., 2011).

Polymer Membranes for Purification

  • The application of polymer membranes in the purification of fuel additives, specifically the separation of methanol/Methyl Tert-butyl Ether (MTBE) via pervaporation, highlights the importance of materials science in developing efficient separation technologies. Such research could be applicable to the purification or separation processes involving tert-Butyl 2-bromonicotinate, demonstrating the role of chemical engineering in optimizing production and purification processes (A. Pulyalina et al., 2020).

Biodegradation and Environmental Fate

  • The biodegradation and environmental fate of ethers like ethyl tert-butyl ether (ETBE) in soil and groundwater provide a model for understanding how compounds such as tert-Butyl 2-bromonicotinate might behave in similar contexts. Studies on ETBE degradation underscore the complexity of biodegradation pathways and the influence of microbial communities, which could be relevant for assessing the environmental impact of tert-Butyl 2-bromonicotinate (S. Thornton et al., 2020).

properties

IUPAC Name

tert-butyl 2-bromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)7-5-4-6-12-8(7)11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJNDKUAPNBGCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597628
Record name tert-Butyl 2-bromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-bromonicotinate

CAS RN

168629-64-9
Record name tert-Butyl 2-bromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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